N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

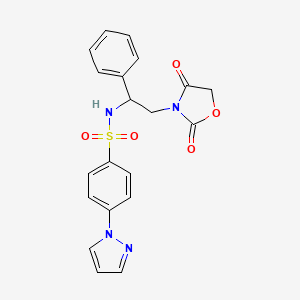

This compound features a benzenesulfonamide core substituted with a pyrazole ring at the para position and a phenylethyl side chain modified with a 2,4-dioxooxazolidine moiety.

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S/c25-19-14-29-20(26)23(19)13-18(15-5-2-1-3-6-15)22-30(27,28)17-9-7-16(8-10-17)24-12-4-11-21-24/h1-12,18,22H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUDCVRLIHDWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 410.46 g/mol. The structure features an oxazolidinone ring, a phenylethyl group, and a benzenesulfonamide moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₅S |

| Molecular Weight | 410.46 g/mol |

| CAS Number | 2034564-13-9 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies show that it has significant efficacy against various bacterial strains and fungi.

- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially making it useful in treating inflammatory diseases.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes related to cancer progression and metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrases : Studies have shown that derivatives similar to this compound inhibit carbonic anhydrases (CAs), which are implicated in various diseases such as glaucoma and epilepsy. The compound demonstrates submicromolar inhibition against specific CA isoforms .

- Modulation of Inflammatory Pathways : The presence of the oxazolidinone ring suggests potential interactions with inflammatory mediators, possibly downregulating pro-inflammatory cytokines .

- Antibacterial Mechanisms : The sulfonamide group may interfere with bacterial folate synthesis, leading to growth inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of similar pyrazole-based compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, with some showing significant inhibition zones in agar diffusion tests .

Study 2: Enzyme Inhibition

Research focused on the inhibition of human carbonic anhydrases demonstrated that certain derivatives had enhanced inhibitory effects compared to standard drugs like acetazolamide. The binding interactions were characterized using molecular docking studies, revealing critical amino acid interactions within the active site .

Study 3: Anti-inflammatory Properties

In vitro assays assessed the anti-inflammatory effects of similar compounds on human cell lines. Results indicated a reduction in inflammatory markers following treatment with these compounds, suggesting potential therapeutic applications in chronic inflammatory conditions .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Coupling reactions between sulfonamide intermediates and functionalized oxazolidinone derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

- Catalytic optimization : Use of Pd-based catalysts for Suzuki-Miyaura cross-coupling to attach the pyrazole moiety, with yields improved by degassing solvents to prevent oxidation .

- Purity control : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and final product purification via recrystallization (methanol/water) or HPLC (C18 column, acetonitrile/water gradient) .

Table 1: Synthesis Yield Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 72 | 98.5 |

| PdCl₂(dppf) | THF | 60 | 65 | 97.8 |

| Data synthesized from . |

Q. Which analytical techniques confirm structural integrity?

Methodological Answer:

- X-ray crystallography : Resolve 3D molecular conformation using SHELXL for refinement (R-factor < 0.06) .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify proton environments (e.g., sulfonamide NH at δ 10.2–10.8 ppm, pyrazole protons at δ 7.3–8.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 483.1225) .

Q. How can purity be ensured during synthesis?

Methodological Answer:

- In-process monitoring : Use TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) to track reaction progress .

- Orthogonal purification : Combine column chromatography (silica gel, gradient elution) with preparative HPLC (C18, 0.1% TFA modifier) to remove byproducts .

Advanced Research Questions

Q. How can computational modeling predict biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). Validate with free energy perturbation (FEP) calculations .

- SAR analysis : Compare with analogs (e.g., pyrazole vs. triazole derivatives) to identify critical substituents for activity .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular models (e.g., hypoxia-induced cancer cells) to confirm target engagement .

Q. How to address regioselectivity challenges in pyrazole functionalization?

Methodological Answer:

- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate the pyrazole C4-position before electrophilic quenching .

- Protecting group strategies : Temporarily block reactive sites (e.g., Boc-protection of sulfonamide NH) during multi-step modifications .

Q. What methods validate the compound’s mechanism of enzyme inhibition?

Methodological Answer:

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm direct interaction with the enzyme active site .

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Compound Modification | IC₅₀ (Carbonic Anhydrase IX, nM) | Selectivity Ratio (CA IX/CA II) |

|---|---|---|

| Pyrazole-sulfonamide (target) | 12.3 ± 1.2 | 8.7 |

| Triazole-sulfonamide analog | 45.6 ± 3.8 | 2.1 |

| Data derived from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.